molecular formula C6H10O2 B587506 Ethyl Cyclopropylcarboxylate-d4 CAS No. 927810-77-3

Ethyl Cyclopropylcarboxylate-d4

Cat. No.: B587506
CAS No.: 927810-77-3
M. Wt: 118.168
InChI Key: LDDOSDVZPSGLFZ-KHORGVISSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl Cyclopropylcarboxylate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclopropanecarboxylic acid derivatives, while reduction can yield cyclopropylmethanol.

Mechanism of Action

The mechanism of action of Ethyl Cyclopropylcarboxylate-d4 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace and study the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and research focus.

Comparison with Similar Compounds

Ethyl Cyclopropylcarboxylate-d4 can be compared with other similar compounds such as Ethyl Cyclopropylcarboxylate (unlabeled) and other deuterated cyclopropylcarboxylates. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications, including enhanced accuracy and reliability in data analysis .

Similar compounds include:

Properties

IUPAC Name

ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747753
Record name Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927810-77-3
Record name Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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